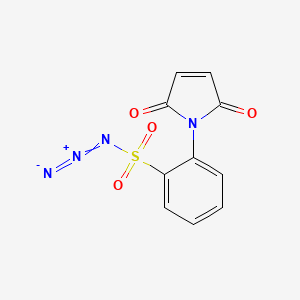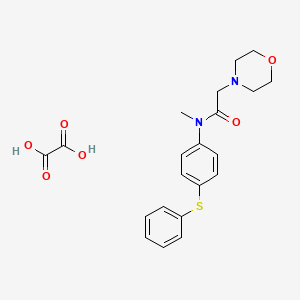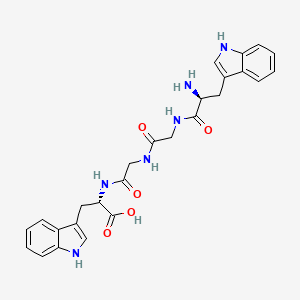
L-Tryptophylglycylglycyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophylglycylglycyl-L-tryptophan is a synthetic peptide composed of two tryptophan residues and two glycine residues Tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor for serotonin and melatonin Glycine is the simplest amino acid and acts as a neurotransmitter in the central nervous system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycylglycyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, L-tryptophan, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine and L-tryptophan).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, advancements in metabolic engineering and fermentation processes can be employed to produce the individual amino acids, L-tryptophan and glycine, in large quantities using microbial systems like Escherichia coli .
Análisis De Reacciones Químicas
Types of Reactions
L-Tryptophylglycylglycyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products like kynurenine.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.
Major Products
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with modified functional groups.
Substitution: Peptide derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in modulating neurotransmitter levels.
Mecanismo De Acción
The mechanism of action of L-Tryptophylglycylglycyl-L-tryptophan involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors and enzymes involved in neurotransmitter synthesis and signaling.
Pathways: It may influence pathways related to serotonin and melatonin production, as well as other signaling cascades involving tryptophan derivatives
Comparación Con Compuestos Similares
Similar Compounds
L-Tryptophan: An essential amino acid involved in protein synthesis and neurotransmitter production.
Glycylglycine: A dipeptide composed of two glycine residues, used in biochemical studies.
L-Tryptophylglycine: A dipeptide with one tryptophan and one glycine residue, studied for its biological activity.
Uniqueness
Its combination of tryptophan and glycine residues allows for unique interactions with biological targets and pathways, setting it apart from other similar compounds .
Propiedades
Número CAS |
73205-86-4 |
|---|---|
Fórmula molecular |
C26H28N6O5 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H28N6O5/c27-19(9-15-11-28-20-7-3-1-5-17(15)20)25(35)31-13-23(33)30-14-24(34)32-22(26(36)37)10-16-12-29-21-8-4-2-6-18(16)21/h1-8,11-12,19,22,28-29H,9-10,13-14,27H2,(H,30,33)(H,31,35)(H,32,34)(H,36,37)/t19-,22-/m0/s1 |
Clave InChI |
DXEPVRDSZNNCBX-UGKGYDQZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


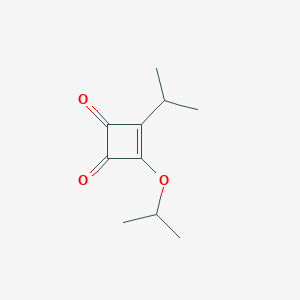
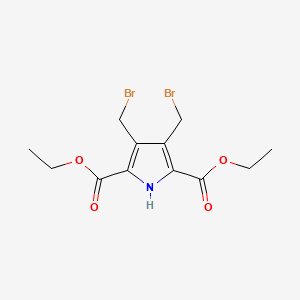
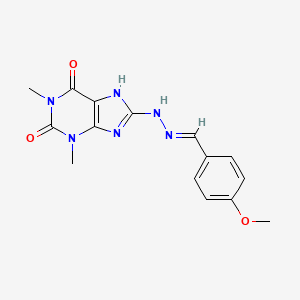

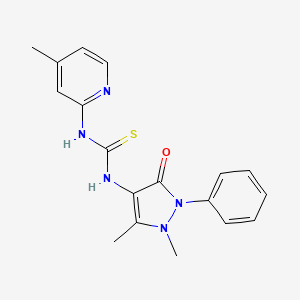
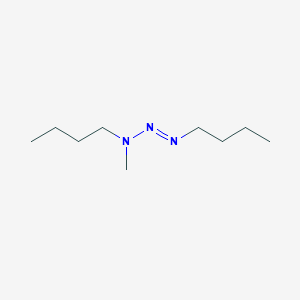
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
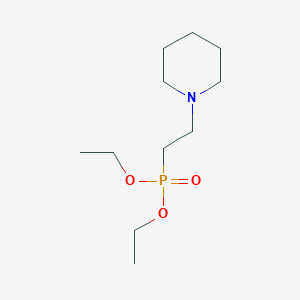
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

